
Isovelleral
Descripción general
Descripción
Isovelleral: es un compuesto volátil dialdehído sesquiterpénico producido por ciertos hongos, particularmente aquellos del género Russula. Es conocido por sus significativas propiedades antifúngicas, lo que lo convierte en un tema de interés en la investigación agrícola y biológica .
Aplicaciones Científicas De Investigación
Química
- Isovelleral se estudia por su estructura química y reactividad únicas, lo que lo convierte en un compuesto valioso en la investigación de síntesis orgánica .
Biología
- Presenta una actividad antifúngica significativa, lo que lo convierte en un candidato potencial para agentes de control biológico contra hongos fitopatógenos .
Medicina
- La investigación sobre sus propiedades antimicrobianas sugiere posibles aplicaciones en el desarrollo de nuevos agentes antifúngicos y antibacterianos .
Industria
Mecanismo De Acción
Isovelleral ejerce sus efectos antifúngicos inhibiendo la germinación de conidios fúngicos. Los objetivos moleculares y las vías exactas implicadas no están completamente aclaradas, pero se cree que interrumpe la integridad de la membrana celular fúngica e interfiere con los procesos celulares esenciales .
Direcciones Futuras
Isovelleral and its analogues possess potent cytotoxic activity, but they display low selectivity as their biological activity is linked to their reactivity . Therefore, future research could focus on developing suitably masked Isovelleraloids that are converted to the corresponding dialdehyde under specific conditions. This may constitute a way to utilize these potent compounds .
Análisis Bioquímico
Biochemical Properties
Isovelleral plays a crucial role in biochemical reactions, particularly in its interaction with fungal pathogens. It has been identified as a major antifungal compound in the extracts of Russula species. This compound interacts with conidial germination of phytopathogenic fungi such as Alternaria brassicicola, inhibiting their growth at very low vapor concentrations . The nature of these interactions involves the disruption of fungal cell membranes, leading to cell death.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with fungal cell membranes. This compound exerts its effects by integrating into the lipid bilayer of the cell membrane, causing increased permeability and subsequent leakage of cellular contents. This leads to the inhibition of conidial germination and fungal growth. Additionally, this compound may inhibit specific enzymes involved in fungal metabolism, further contributing to its antifungal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under controlled conditions, but its antifungal activity may decrease with prolonged exposure to environmental factors such as light and temperature. Long-term studies have shown that this compound can maintain its antifungal properties for extended periods, although its efficacy may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant antifungal activity without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including damage to non-target cells and tissues. Threshold effects have been observed, where the antifungal activity of this compound increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Transport and Distribution
This compound is transported and distributed within fungal cells and tissues through passive diffusion. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of this compound within fungal cells are influenced by its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is primarily within the cell membrane, where it exerts its antifungal activity. This compound may also localize to other cellular compartments, such as the cytoplasm, depending on its interactions with specific biomolecules. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Extracción de Fuentes Naturales: Isovelleral se puede extraer de los cuerpos fructíferos de los hongos.
Síntesis Química: Las rutas sintéticas para this compound implican la preparación de su sistema biciclo[4,1,0]hept-2-en-1,2-dicarboxaldehído.
Métodos de Producción Industrial: : La producción industrial de this compound no está bien documentada, probablemente debido a su extracción principal de fuentes naturales. Los avances en química orgánica sintética pueden abrir el camino para métodos de producción escalables en el futuro.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: Isovelleral puede sufrir reacciones de oxidación, que pueden alterar sus grupos aldehídos.
Reducción: Las reacciones de reducción pueden convertir los grupos aldehídos en alcoholes.
Sustitución: Las reacciones de sustitución pueden ocurrir en los dobles enlaces o grupos aldehídos, dando lugar a varios derivados.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Halógenos, nucleófilos.
Productos Principales
Productos de Oxidación: Ácidos carboxílicos.
Productos de Reducción: Alcoholes.
Productos de Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
Compuestos Similares
Velleral: Otro dialdehído sesquiterpénico con propiedades antifúngicas similares.
Lactarorufina: Un compuesto relacionado con actividad antifúngica.
Volátiles de Muscodor albus: Compuestos como el 2-feniletanol y el acetato de isopentilo, que también exhiben propiedades antifúngicas.
Singularidad: : Isovelleral es único debido a su potente actividad antifúngica a concentraciones muy bajas y su naturaleza volátil, lo que le permite actuar como fumigante .
Propiedades
IUPAC Name |
5,5,6b-trimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]indene-1a,2-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-13(2)5-10-4-11(7-16)15(9-17)8-14(15,3)12(10)6-13/h4,7,9-10,12H,5-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAAESPGJOSQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C=C(C3(CC3(C2C1)C)C=O)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37841-91-1 | |
| Record name | Isovelleral | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




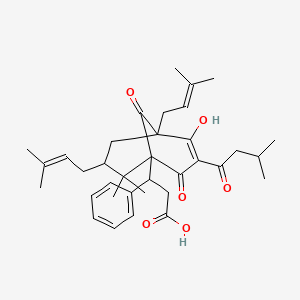
![2-[(1S,2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydropyran-2-yl]oxy-4-formyl-4-hydroxy-5-methyl-tetrahydrofuran-2-yl]oxy-5-guanidino-3,4,6-trihydroxy-cyclohexyl]guanidine](/img/structure/B1218972.png)
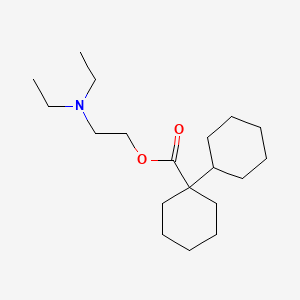
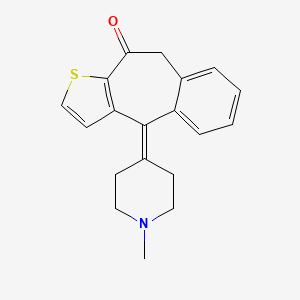

![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-id-4-yl)phosphinic acid](/img/structure/B1218983.png)

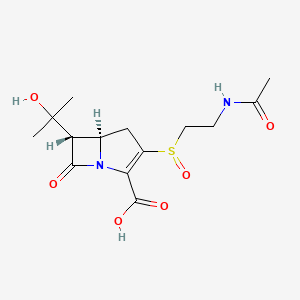
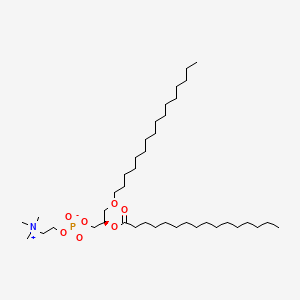
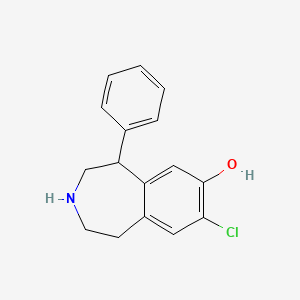
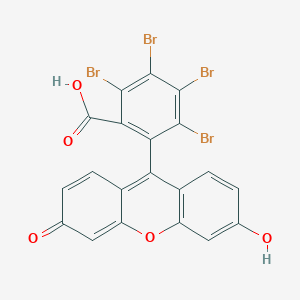
![Acetic acid [2-[acetyl-(4-methylphenyl)sulfonylamino]phenyl] ester](/img/structure/B1218990.png)
